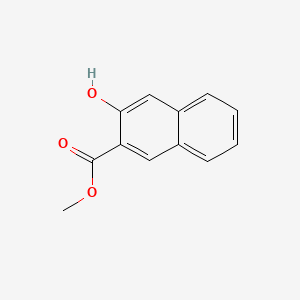

Methyl 3-hydroxy-2-naphthoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-hydroxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O3/c1-15-12(14)10-6-8-4-2-3-5-9(8)7-11(10)13/h2-7,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVBECLPRBAATK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC=CC=C2C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061260 | |

| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883-99-8 | |

| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-hydroxy-2-naphthoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000883998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-hydroxy-2-naphthoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-hydroxy-2-naphthoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3-HYDROXY-2-NAPHTHOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCA37S018N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 3-hydroxy-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Methyl 3-hydroxy-2-naphthoate from 3-hydroxy-2-naphthoic acid. This process is a fundamental esterification reaction, critical for the development of various pharmaceutical intermediates and other fine chemicals.

Introduction

This compound is a valuable organic intermediate utilized in diverse research and development applications. Its synthesis is most commonly achieved through the Fischer-Speier esterification of 3-hydroxy-2-naphthoic acid. This method involves the reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid, under reflux conditions. The equilibrium of this reaction is driven towards the product by using an excess of the alcohol, which also serves as the solvent.

Reaction Scheme

The chemical transformation at the core of this synthesis is the conversion of a carboxylic acid to an ester.

Spectroscopic Characterization of Methyl 3-hydroxy-2-naphthoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of Methyl 3-hydroxy-2-naphthoate, a key intermediate in the synthesis of various pharmaceutical compounds and other fine chemicals. The following sections detail the methodologies for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear and structured format to facilitate its use in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the methyl ester protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.91 | Singlet | 1H | Ar-OH |

| 8.24 | Singlet | 1H | Ar-H |

| 7.82 | Doublet | 1H | Ar-H |

| 7.69 | Doublet | 1H | Ar-H |

| 7.45 | Triplet | 1H | Ar-H |

| 7.29 | Triplet | 1H | Ar-H |

| 7.24 | Singlet | 1H | Ar-H |

| 4.00 | Singlet | 3H | -OCH₃ |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on all the carbon atoms present in the this compound molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 170.9 | C=O (Ester) |

| 154.2 | Ar-C-OH |

| 136.5 | Ar-C |

| 130.4 | Ar-C |

| 129.5 | Ar-CH |

| 128.9 | Ar-CH |

| 127.4 | Ar-CH |

| 126.5 | Ar-CH |

| 124.0 | Ar-CH |

| 115.1 | Ar-C |

| 109.4 | Ar-CH |

| 52.5 | -OCH₃ |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is utilized to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3178 | Broad, Medium | O-H stretch (hydroxyl) |

| 2952 | Weak | C-H stretch (aromatic) |

| 1680 | Strong | C=O stretch (ester carbonyl) |

| 1625 | Medium | C=C stretch (aromatic) |

| 1515 | Medium | C=C stretch (aromatic) |

| 1280 | Strong | C-O stretch (ester) |

| 1210 | Strong | C-O stretch (phenol) |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and providing structural clues.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

| 202 | 100 | [M]⁺ (Molecular Ion) |

| 171 | 80 | [M - OCH₃]⁺ |

| 143 | 60 | [M - COOCH₃]⁺ |

| 115 | 40 | [C₉H₇O]⁺ |

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

NMR Spectroscopy Protocol

A sample of approximately 10-20 mg of this compound is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm). For ¹H NMR, the spectral width is typically 0-12 ppm. For ¹³C NMR, the spectral width is typically 0-200 ppm.

FT-IR Spectroscopy Protocol

The FT-IR spectrum is recorded using the KBr pellet method. A small amount of finely ground this compound (1-2 mg) is mixed with approximately 100 mg of dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The spectrum is recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol

The mass spectrum is obtained using an electron ionization (EI) mass spectrometer. A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the ion source. The electron energy is typically set at 70 eV. The mass analyzer scans a mass-to-charge (m/z) ratio range, typically from 50 to 500 amu.

Visualizations

Spectroscopic Characterization Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for spectroscopic characterization.

Mass Spectrometry Fragmentation Pathway

This diagram illustrates the primary fragmentation pathway of this compound in an electron ionization mass spectrometer.

Caption: Primary fragmentation of this compound.

A Technical Guide to the Solubility of Methyl 3-Hydroxy-2-naphthoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of a compound is a critical physicochemical property, profoundly influencing its utility in drug development, chemical synthesis, and material science. This technical guide addresses the solubility of methyl 3-hydroxy-2-naphthoate in organic solvents. Despite a thorough review of scientific literature, specific quantitative solubility data for this compound remains largely unpublished. Consequently, this document serves as a comprehensive methodological framework to empower researchers to determine the solubility of this compound. It provides a detailed experimental protocol for the reliable gravimetric method, a structured format for data presentation, and a visual representation of the experimental workflow.

Introduction: The Significance of Solubility Data

This compound is an important chemical intermediate. A comprehensive understanding of its solubility in various organic solvents is essential for several key applications:

-

Process Chemistry: Optimizing reaction conditions, purification strategies (such as crystallization), and formulation processes.

-

Drug Development: As a derivative of naphthoic acid, understanding its solubility provides insights for the development of related pharmaceutical compounds where solubility directly impacts bioavailability.

-

Material Science: The ability to form solutions is fundamental for creating homogeneous mixtures and for the fabrication of advanced materials.

Given the current gap in available data, this guide provides the necessary tools for researchers to generate high-quality, reproducible solubility data.

Quantitative Solubility Data

Table 1: Solubility of this compound in Common Organic Solvents at 25°C (298.15 K)

| Solvent | Molar Mass ( g/mol ) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Methanol | 32.04 | Data to be determined | Data to be determined |

| Ethanol | 46.07 | Data to be determined | Data to be determined |

| Acetone | 58.08 | Data to be determined | Data to be determined |

| Ethyl Acetate | 88.11 | Data to be determined | Data to be determined |

| Dichloromethane | 84.93 | Data to be determined | Data to be determined |

| Toluene | 92.14 | Data to be determined | Data to be determined |

| Tetrahydrofuran | 72.11 | Data to be determined | Data to be determined |

| Acetonitrile | 41.05 | Data to be determined | Data to be determined |

Table 2: Temperature Dependence of this compound Solubility in Ethanol

| Temperature (°C) | Temperature (K) | Solubility ( g/100 mL) | Solubility (mol/L) |

| 20 | 293.15 | Data to be determined | Data to be determined |

| 30 | 303.15 | Data to be determined | Data to be determined |

| 40 | 313.15 | Data to be determined | Data to be determined |

| 50 | 323.15 | Data to be determined | Data to be determined |

Experimental Protocol: Determination of Solubility via the Gravimetric Method

The gravimetric method is a robust and highly accurate technique for determining the solubility of a solid compound in a liquid solvent.[1] It involves preparing a saturated solution, separating a known volume of the solution, evaporating the solvent, and weighing the remaining solid solute.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (readable to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Volumetric flasks

-

Pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Drying oven

-

Desiccator

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is recommended to perform preliminary tests to determine the time required for the concentration to become constant.

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the clear supernatant using a pre-heated or temperature-equilibrated pipette.

-

Immediately filter the collected sample through a syringe filter into a pre-weighed, clean, and dry evaporating dish or vial. This step is critical to remove any microscopic undissolved particles.

-

-

Solvent Evaporation:

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The temperature should be well below the melting point of this compound (approximately 73-75°C). A gentle stream of nitrogen can be used to accelerate evaporation.

-

-

Drying and Weighing:

-

Once the solvent is completely evaporated, transfer the evaporating dish to a desiccator to cool to room temperature.

-

Weigh the evaporating dish containing the dried solute on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial mass of the empty evaporating dish from the final constant mass.

-

The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Formula for Solubility ( g/100 mL): Solubility = (Mass of solute (g) / Volume of solvent (mL)) * 100

-

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the gravimetric determination of solubility.

Conclusion

While published quantitative solubility data for this compound in organic solvents is currently lacking, this guide provides a robust framework for researchers to generate this crucial information. The detailed gravimetric method protocol and the structured data presentation format are designed to ensure the generation of high-quality, comparable, and reliable solubility data. This will, in turn, support the effective use of this compound in research, development, and industrial applications.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Methyl 3-hydroxy-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of Methyl 3-hydroxy-2-naphthoate, a key organic intermediate. A comprehensive understanding of its solid-state structure is crucial for applications in materials science and drug development, where polymorphism and intermolecular interactions can significantly influence a compound's physical properties and bioavailability.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. Detailed crystallographic data is available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 994726.

| Parameter | Value |

| Compound Name | This compound |

| Synonyms | Methyl 3-hydroxynaphthalene-2-carboxylate |

| Empirical Formula | C₁₂H₁₀O₃ |

| Molecular Weight | 202.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| CCDC Deposition No. | 994726 |

Note: Detailed unit cell dimensions, atomic coordinates, bond lengths, and angles are available in the full crystallographic information file (CIF) from the CCDC.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 3-hydroxy-2-naphthoic acid.

Materials:

-

3-hydroxy-2-naphthoic acid

-

Methanol (reagent grade)

-

Concentrated Sulfuric Acid (catalyst)

-

Sodium Bicarbonate solution (saturated)

-

Brine

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

Procedure:

-

3-hydroxy-2-naphthoic acid is dissolved in an excess of methanol.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

-

The mixture is refluxed for several hours until the reaction is complete (monitored by thin-layer chromatography).

-

Upon cooling, the reaction mixture is concentrated under reduced pressure to remove excess methanol.

-

The residue is dissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

Crystallization

Single crystals of this compound suitable for X-ray diffraction are obtained by slow evaporation from a suitable solvent.

Procedure:

-

The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or acetone) with gentle heating.

-

The hot solution is filtered to remove any insoluble impurities.

-

The clear filtrate is allowed to cool slowly to room temperature.

-

The container is then loosely covered to allow for slow evaporation of the solvent over a period of several days.

-

Well-formed, single crystals are harvested from the mother liquor.

Single-Crystal X-ray Diffraction Analysis

Instrumentation:

-

A four-circle single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

Procedure:

-

A suitable single crystal is selected and mounted on a goniometer head.

-

The crystal is centered in the X-ray beam.

-

Initial diffraction images are collected to determine the unit cell parameters and crystal system.

-

A full sphere of diffraction data is collected at a controlled temperature (e.g., 293 K).

-

The collected data is processed, including integration of reflection intensities and corrections for Lorentz and polarization effects.

-

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².

-

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the experimental workflow and the key intermolecular interactions within the crystal structure of this compound.

Quantum Chemical Calculations for Methyl 3-hydroxy-2-naphthoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of Methyl 3-hydroxy-2-naphthoate. This compound, a key intermediate in organic synthesis, is investigated using Density Functional Theory (DFT), a powerful computational method to predict molecular properties with high accuracy. This document outlines the theoretical background, computational methodologies, and expected results, offering a framework for in-silico analysis relevant to drug design and materials science.

Introduction to Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemistry and drug development. They provide insights into molecular geometries, electronic structures, and spectroscopic properties that can be difficult or impossible to obtain through experimental means alone. For a molecule like this compound, these calculations can predict its three-dimensional structure, vibrational frequencies corresponding to infrared and Raman spectra, and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These parameters are crucial for understanding the molecule's reactivity, stability, and potential interactions with biological targets.

Computational studies on derivatives of 3-hydroxy-2-naphthoic acid have successfully employed DFT methods to analyze intermolecular interactions and optical properties.[1] Similar approaches have been used to investigate the optimized molecular geometry, vibrational frequencies, and HOMO-LUMO energy gap of related compounds.[2]

Computational Methodology

The procedural workflow for performing quantum chemical calculations on this compound is a systematic process. It begins with the initial molecular structure input and culminates in the detailed analysis of its computed properties.

Software and Theoretical Level

Calculations are typically performed using the Gaussian suite of programs.[1] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a commonly used method in Density Functional Theory (DFT) for such analyses, often paired with a Pople-style basis set like 6-311++G(d,p) to provide a good balance between accuracy and computational cost.[2][3][4]

Geometry Optimization

The initial molecular structure of this compound is optimized to find the global minimum on the potential energy surface. This process yields the most stable conformation of the molecule, from which key geometrical parameters are derived.

Vibrational Frequency Analysis

Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.

Electronic Structure Analysis

The electronic properties, including the energies of the HOMO and LUMO, are calculated. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. Additionally, the Molecular Electrostatic Potential (MEP) surface is generated to identify regions of positive and negative electrostatic potential, which are indicative of electrophilic and nucleophilic reactivity, respectively.

Predicted Molecular Properties

The following tables summarize the kind of quantitative data that would be obtained from quantum chemical calculations on this compound.

Optimized Geometrical Parameters

The optimized structure provides precise bond lengths and angles.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C=O | 1.21 |

| C-O (ester) | 1.35 | |

| O-CH3 | 1.44 | |

| C-OH | 1.36 | |

| C-C (naphthyl) | 1.37 - 1.43 | |

| Bond Angle (°) | O=C-O | 124.5 |

| C-O-CH3 | 116.0 | |

| C-C-OH | 121.0 |

Table 1: Selected Predicted Geometrical Parameters for this compound.

Vibrational Frequencies

The calculated vibrational modes can be assigned to specific functional groups.

| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |

| O-H stretch | Hydroxyl | 3550 |

| C-H stretch (aromatic) | Naphthyl | 3100 - 3000 |

| C-H stretch (methyl) | Methyl | 2955 |

| C=O stretch | Ester Carbonyl | 1725 |

| C=C stretch (aromatic) | Naphthyl | 1620 - 1450 |

| C-O stretch | Ester & Hydroxyl | 1300 - 1200 |

Table 2: Predicted Vibrational Frequencies for this compound.

Electronic Properties

The electronic properties provide insight into the molecule's reactivity and electronic transitions.

| Property | Calculated Value (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.80 |

| HOMO-LUMO Gap (ΔE) | 4.45 |

| Ionization Potential | 6.25 |

| Electron Affinity | 1.80 |

Table 3: Predicted Electronic Properties of this compound.

The relationship between the frontier molecular orbitals is a key aspect of the electronic structure.

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for predicting reactive sites. For this compound, the MEP would show negative potential (red/yellow) around the oxygen atoms of the hydroxyl and carbonyl groups, indicating their susceptibility to electrophilic attack. The regions of positive potential (blue) would be located around the hydrogen atoms, particularly the hydroxyl proton.

Conclusion

Quantum chemical calculations, particularly using DFT, provide a robust framework for the in-depth analysis of this compound. The predicted geometrical, vibrational, and electronic properties offer valuable insights that complement experimental data and can guide further research in drug discovery and materials science. The methodologies and expected outcomes presented in this guide serve as a comprehensive resource for researchers in the field.

References

Core Concepts of UV-Vis Spectroscopy of Naphthalene Derivatives

An In-depth Technical Guide to the Theoretical and Experimental UV-Vis Spectrum of Methyl 3-hydroxy-2-naphthoate

This technical guide provides a comprehensive overview of the methodologies used to determine the theoretical and experimental ultraviolet-visible (UV-Vis) spectrum of this compound. This document is intended for researchers, scientists, and professionals in drug development who are interested in the spectral properties of this compound. While specific experimental and fully calculated theoretical spectral data for this compound is not extensively available in the public literature, this guide outlines the established protocols for its determination, alongside data for structurally related compounds to provide a comparative context.

The UV-Vis spectrum of naphthalene and its derivatives is characterized by strong absorption in the ultraviolet region, arising from π-π* electronic transitions within the aromatic ring system.[1][2] The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the nature and position of substituents on the naphthalene core.[3] For this compound, the hydroxyl (-OH) and methyl ester (-COOCH3) groups are expected to influence the electronic transitions, causing shifts in the absorption maxima compared to unsubstituted naphthalene.

Quantitative Spectral Data

While specific, published UV-Vis spectral data for this compound is sparse, the following table provides data for the closely related precursor, 2-hydroxy-3-naphthoic acid, which can serve as an estimate.[3] A template for the target compound's data is included for when experimental or theoretical data is generated.

| Compound | Solvent | λmax 1 (nm) | log ε 1 | λmax 2 (nm) | log ε 2 | λmax 3 (nm) | log ε 3 | Reference |

| 2-Hydroxy-3-naphthoic acid | Dioxane | 356 | 3.75 | 300 | 3.70 | 289 | 3.85 | [3] |

| This compound | TBD | TBD | TBD | TBD | TBD | TBD | TBD | - |

| (TBD: To Be Determined) |

Experimental Protocol for UV-Vis Spectroscopy

This section details a standard methodology for obtaining the UV-Vis absorption spectrum of this compound, adapted from protocols for similar naphthalene derivatives.[1]

3.1. Materials and Equipment

-

Compound: this compound (CAS 883-99-8), analytical grade (≥98% purity).[4]

-

Solvent: Spectroscopic grade ethanol or methanol. The solvent must be transparent in the desired UV range.

-

Instrumentation: A double-beam UV-Vis spectrophotometer.

-

Apparatus: Calibrated volumetric flasks and pipettes, analytical balance, and a matched pair of 1 cm path length quartz cuvettes.

3.2. Procedure

-

Solution Preparation:

-

Accurately weigh a precise amount of this compound (e.g., 5 mg).

-

Dissolve the compound in a known volume of the chosen spectroscopic grade solvent (e.g., 100 mL) in a volumetric flask to create a stock solution.

-

Prepare a dilute solution from the stock solution to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stabilization.

-

Set the desired wavelength range for the scan (e.g., 200-400 nm).

-

-

Baseline Correction:

-

Fill a quartz cuvette with the spectroscopic grade solvent to be used as the reference.

-

Place the reference cuvette in the appropriate holder in the spectrophotometer.

-

Run a baseline scan to subtract any absorbance from the solvent and the cuvette itself.[1]

-

-

Sample Measurement:

-

Rinse the second quartz cuvette with a small amount of the sample solution before filling it.

-

Place the sample cuvette in its designated holder.

-

Initiate the scan to measure the absorbance of the sample across the specified wavelength range.

-

-

Data Analysis:

-

From the resulting spectrum, identify the wavelengths of maximum absorbance (λmax).

-

Record the corresponding absorbance values.

-

Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length (1 cm).

-

Caption: Experimental workflow for obtaining the UV-Vis spectrum.

Theoretical UV-Vis Spectrum Calculation

The theoretical UV-Vis spectrum can be predicted using computational quantum chemistry methods, specifically Time-Dependent Density Functional Theory (TD-DFT).[5][6] This approach calculates the electronic transition energies and oscillator strengths, which correspond to the absorption maxima and intensities.

4.1. Computational Methodology

-

Geometry Optimization:

-

The molecular structure of this compound is first optimized in its ground state.

-

Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is commonly employed.[6][7]

-

A vibrational frequency analysis is performed to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).[5]

-

-

Excited State Calculation (TD-DFT):

-

Using the optimized ground-state geometry, the TD-DFT calculation is performed.

-

This step computes the vertical excitation energies to the lowest-lying singlet excited states.[7]

-

The calculation should include a sufficient number of excited states to cover the relevant UV-Vis region.

-

-

Solvent Effects:

-

To better match experimental conditions, solvent effects can be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[5] The solvent specified in the model should match the experimental solvent.

-

-

Spectrum Generation:

-

The calculated excitation energies (in eV) are converted to wavelengths (nm).

-

The oscillator strengths are used to determine the relative intensities of the absorption bands.

-

The final theoretical spectrum is often plotted by fitting the calculated transitions to Gaussian or Lorentzian functions to simulate experimental band broadening.

-

Caption: Workflow for theoretical UV-Vis spectrum calculation via TD-DFT.

Application Example: Chemosensor Logical Pathway

Derivatives of 3-hydroxy-2-naphthoic acid have been explored as chemosensors. For instance, a hydrazone derivative acts as a selective sensor for cyanide (CN⁻) ions.[8] The interaction involves deprotonation of the sensor by the cyanide ion, leading to a distinct color change and a shift in the UV-Vis absorption spectrum. This logical relationship can be visualized as follows.

Caption: Logical pathway for a 3-hydroxy-2-naphthoate derivative as a CN⁻ sensor.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. ias.ac.in [ias.ac.in]

- 4. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 5. mdpi.com [mdpi.com]

- 6. Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DFT Modelling of Molecular Structure, Vibrational and UV-Vis Absorption Spectra of T-2 Toxin and 3-Deacetylcalonectrin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of novel 3-hydroxy-2-naphthoic hydrazones as selective chemosensors for cyanide ions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00788J [pubs.rsc.org]

Methyl 3-hydroxy-2-naphthoate molecular formula and weight

An In-depth Guide to the Physicochemical Properties of Methyl 3-hydroxy-2-naphthoate

This technical guide provides essential physicochemical data for this compound, a key organic compound utilized in various research and development applications. The following sections detail its molecular formula and weight, presented for ease of use by researchers, scientists, and professionals in drug development.

Physicochemical Data Summary

The fundamental molecular properties of this compound have been determined and are summarized below. This data is critical for stoichiometric calculations, analytical method development, and chemical synthesis protocols.

| Property | Value |

| Molecular Formula | C₁₂H₁₀O₃[1][2] |

| Molecular Weight | 202.21 g/mol [1][3][4] |

Logical Relationship of Molecular Properties

The relationship between the compound's common name and its core molecular properties is a foundational concept in chemical informatics. The diagram below illustrates this direct association.

Caption: Relationship between chemical identity and molecular properties.

References

An In-depth Technical Guide to the Physical Properties of Methyl 3-hydroxy-2-naphthoate

This technical guide provides a comprehensive overview of the key physical properties of Methyl 3-hydroxy-2-naphthoate, with a specific focus on its melting and boiling points. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who require precise and reliable data for their work.

Core Physical Properties

This compound is a chemical compound with the molecular formula C₁₂H₁₀O₃. It is also known by other names, including methyl 3-hydroxynaphthalene-2-carboxylate and 3-Hydroxy-2-naphthoic acid methyl ester. The physical properties of this compound are critical for its handling, purification, and application in various chemical syntheses.

Data Presentation

The experimentally determined melting and boiling points of this compound are summarized in the table below. These values have been compiled from various reputable chemical suppliers and scientific databases.

| Physical Property | Value | Conditions |

| Melting Point | 72-76 °C | Ambient Pressure |

| Boiling Point | 205-207 °C | 160 mmHg |

Note: The boiling point is provided at a reduced pressure, as is common for organic compounds that may decompose at their atmospheric boiling point.

Experimental Protocols

Accurate determination of physical properties such as melting and boiling points is fundamental in chemical research. The following sections detail the standard experimental methodologies for these measurements.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following protocol describes the capillary method, a common and accurate technique for melting point determination.[1][2]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample of this compound is pure and dry. If necessary, grind the crystalline solid into a fine powder using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample should be approximately 1-2 mm in height.[1]

-

Apparatus Setup:

-

Mel-Temp Apparatus: Insert the capillary tube into the sample holder of the apparatus. Place a thermometer in the designated slot.

-

Thiele Tube: Attach the capillary tube to a thermometer using a rubber band or thread, aligning the sample with the thermometer bulb. Immerse the setup in the oil of a Thiele tube.[3]

-

-

Heating: Begin heating the apparatus. For an unknown sample, a rapid initial heating can be used to determine an approximate melting range. For a more precise measurement, heat the sample slowly, at a rate of about 1-2°C per minute, as the temperature approaches the expected melting point.[2]

-

Observation and Recording: Observe the sample through the magnifying lens of the apparatus. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the completion of melting). This range is the melting point of the compound.[4]

-

Cooling: Allow the apparatus to cool before performing subsequent measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor. The following protocol describes the distillation method for determining the boiling point.[5][6][7]

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer and adapter

-

Heating mantle or oil bath

-

Boiling chips or a magnetic stirrer

-

Clamps and stand

Procedure:

-

Apparatus Assembly: Assemble a simple distillation apparatus. Place a small volume (at least 5 mL) of this compound and a few boiling chips into the distillation flask.[6][7]

-

Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask leading to the condenser.

-

Heating: Gently heat the distillation flask. The liquid will begin to boil and its vapor will rise.

-

Observation and Recording: As the vapor condenses and distillation begins, the temperature reading on the thermometer will stabilize. Record the constant temperature at which the liquid is actively distilling. This temperature is the boiling point. It is also advisable to record the atmospheric pressure at the time of the experiment.[6]

-

Reduced Pressure Distillation: Since the boiling point of this compound is reported at a reduced pressure, a vacuum source would be connected to the distillation apparatus to lower the internal pressure to the desired level (e.g., 160 mmHg). The procedure remains the same, but the boiling point will be measured at this reduced pressure.

Mandatory Visualizations

Synthesis of this compound

The following diagram illustrates a common synthetic route for the preparation of this compound from its corresponding carboxylic acid.[8]

Caption: Synthesis of this compound via Fischer esterification.

Experimental Workflow for Melting Point Determination

The logical flow of the experimental procedure for determining the melting point is depicted in the diagram below.

Caption: Workflow for the determination of a compound's melting point.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. pennwest.edu [pennwest.edu]

- 5. cdn.juniata.edu [cdn.juniata.edu]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound | 883-99-8 [chemicalbook.com]

An In-depth Technical Guide to Methyl 3-hydroxy-2-naphthoate: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-hydroxy-2-naphthoate, a key organic intermediate, holds a significant position in the landscape of industrial chemistry, primarily as a precursor to a wide array of dyes and pigments. This technical guide provides a comprehensive overview of its discovery, historical development, and detailed synthesis protocols. It presents a compilation of its physicochemical and spectroscopic data in a structured format for easy reference. While direct pharmacological applications are not prominent, its role as a foundational molecule in the synthesis of biologically active azo compounds warrants attention from researchers in drug development. This document details the well-established Kolbe-Schmitt reaction for its precursor, 3-hydroxy-2-naphthoic acid, and the subsequent esterification to yield this compound.

Introduction and Historical Context

The history of this compound is intrinsically linked to the development of synthetic dyes in the late 19th and early 20th centuries. Its parent compound, 3-hydroxy-2-naphthoic acid, is synthesized via the Kolbe-Schmitt reaction, a pivotal process in industrial organic chemistry.[1][2] This reaction, named after Hermann Kolbe and Rudolf Schmitt, involves the carboxylation of a phenoxide, in this case, 2-naphthol.[1][2] The industrial synthesis of 3-hydroxy-2-naphthoic acid is sensitive to temperature, which influences the regioselectivity of the carboxylation.[1] this compound is then readily prepared by the esterification of this acid. Its primary utility lies in its function as a coupling component in the synthesis of azo dyes and pigments, most notably the Naphthol AS series.[3]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is crucial for its application in research and industry. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 883-99-8 | [4] |

| Molecular Formula | C₁₂H₁₀O₃ | [4] |

| Molecular Weight | 202.21 g/mol | [4] |

| Melting Point | 73-75 °C | [5] |

| Boiling Point | 205-207 °C | [5] |

| Appearance | Yellow powder/crystals | [5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Peaks/Signals | Reference |

| ¹H NMR | Signals corresponding to aromatic protons and a methyl ester group. | [6] |

| ¹³C NMR | Resonances for aromatic carbons, a carbonyl carbon, and a methoxy carbon. | [7] |

| IR (Infrared) | Characteristic absorptions for O-H, aromatic C-H, and C=O (ester) functional groups. A broad peak around 3178 cm⁻¹ (O-H), a weak peak at 2952 cm⁻¹ (aromatic C-H), and a strong peak around 1680 cm⁻¹ (C=O). | [5][8] |

| Mass Spec (MS) | Molecular ion peak (M+) consistent with the molecular weight. | [8] |

Table 3: Solubility of 3-Hydroxy-2-naphthoic Acid (Precursor)

| Solvent | Solubility | Reference |

| Ethanol | Easily soluble | [9] |

| Ether | Easily soluble | [9] |

| Benzene | Soluble | [9] |

| Chloroform | Soluble | [9] |

| Alkali Solutions | Soluble | [9] |

| Hot Water | Slightly soluble | [9] |

| Cold Water | Almost insoluble | [9] |

Experimental Protocols

Synthesis of 3-Hydroxy-2-naphthoic Acid via Kolbe-Schmitt Reaction

The industrial synthesis of 3-hydroxy-2-naphthoic acid is a well-established process.[1][10]

Materials:

-

2-Naphthol

-

Sodium hydroxide (liquid caustic soda)

-

Carbon dioxide

-

Sulfuric acid

Procedure:

-

Sodium Naphthoxide Formation: 2-Naphthol is reacted with liquid sodium hydroxide in a vessel to form the sodium salt of 2-naphthol (sodium 2-naphthoxide).[10]

-

Dehydration: The resulting sodium 2-naphthoxide is then dehydrated under heat and reduced pressure to obtain the anhydrous salt.[9]

-

Carboxylation: The anhydrous sodium 2-naphthoxide is transferred to a carbonization kettle where it is heated under pressure (typically around 100 atm and 125 °C) with carbon dioxide.[1] This carboxylation step yields the disodium salt of 3-hydroxy-2-naphthoic acid.

-

Purification: The reaction mixture contains the desired product along with by-products and unreacted 2-naphthol. Purification can be achieved through processes like resin separation and filtration to remove these impurities.[10]

-

Acidification: The purified disodium salt is then acidified with sulfuric acid, which precipitates the 3-hydroxy-2-naphthoic acid.[9][10]

-

Isolation: The precipitated product is isolated by centrifugation, followed by drying.[10]

Synthesis of this compound via Esterification

The esterification of 3-hydroxy-2-naphthoic acid is a straightforward and high-yielding reaction.[5]

Materials:

-

3-Hydroxy-2-naphthoic acid (1.00 g, 5.31 mmol)

-

Methanol (20 ml)

-

Concentrated sulfuric acid (1 ml)

-

Brine solution

-

Ethyl acetate

-

Magnesium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-hydroxy-2-naphthoic acid in methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the mixture to reflux and maintain it overnight with stirring.

-

Work-up: After cooling, the reaction mixture is washed with brine (2 x 10 ml) and extracted with ethyl acetate (3 x 10 ml).

-

Drying and Concentration: The combined organic extracts are dried over magnesium sulfate, filtered, and the solvent is removed in vacuo.

-

Purification: The resulting yellow powder can be further purified by recrystallization from methanol. The reported yield is approximately 91%.[5]

Synthesis and Application Workflow

While this compound does not have prominent direct applications in drug development, its role as a key intermediate in the synthesis of azo dyes and pigments is of significant industrial importance. The following diagram illustrates the synthesis pathway from basic precursors to its application in dye production.

Caption: Synthesis pathway of this compound and its application in dye production.

Conclusion

This compound remains a cornerstone intermediate in the synthesis of a variety of commercially important dyes and pigments. Its production is well-optimized, relying on the robust Kolbe-Schmitt reaction and a straightforward esterification process. While its direct involvement in signaling pathways or as a therapeutic agent has not been established, its role as a precursor to complex organic molecules, including those with potential biological activity, makes it a compound of continued interest to the scientific community. The detailed data and protocols provided in this guide serve as a valuable resource for researchers and professionals working with this versatile chemical building block.

References

- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 2. lscollege.ac.in [lscollege.ac.in]

- 3. 3-Hydroxy-2-naphthoic acid - Wikipedia [en.wikipedia.org]

- 4. 3-羟基-2-萘甲酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound | 883-99-8 [chemicalbook.com]

- 6. This compound(883-99-8) 1H NMR [m.chemicalbook.com]

- 7. This compound(883-99-8) 13C NMR [m.chemicalbook.com]

- 8. 2-Naphthalenecarboxylic acid, 3-hydroxy-, methyl ester [webbook.nist.gov]

- 9. News - 3-Hydroxy-2-naphthoic acid CAS number: 92-70-6 99% HPLC [mit-ivy.com]

- 10. Page loading... [wap.guidechem.com]

Methodological & Application

Methyl 3-Hydroxy-2-Naphthoate: A Versatile Building Block in Organic Synthesis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxy-2-naphthoate is a valuable and versatile building block in organic synthesis, serving as a key intermediate in the preparation of a wide range of organic molecules. Its unique structure, featuring a naphthalene core with hydroxyl and methyl ester functionalities, allows for diverse chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive compounds, heterocyclic systems, and functional materials.

Physicochemical Properties and Synthesis

This compound is a yellow solid with a melting point of 73-75 °C and a boiling point of 205-207 °C. It is typically synthesized via the esterification of 3-hydroxy-2-naphthoic acid with methanol in the presence of an acid catalyst, such as sulfuric acid.[1][2]

Applications in Organic Synthesis

Synthesis of Bioactive Molecules: Naftifine Analogues

This compound serves as a precursor for the synthesis of analogues of naftifine, a topical antifungal agent.[3][4] Naftifine and its analogues exhibit their antifungal activity by inhibiting the enzyme squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[5][6][7][8][9] This inhibition leads to an accumulation of squalene and a deficiency of ergosterol, which is crucial for the integrity of the fungal cell membrane.[5][7][8][9]

Antifungal Activity of Naftifine Analogues

The following table summarizes the antifungal activity of naftifine analogues synthesized using this compound as a starting material. The minimum inhibitory concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

| Compound | Target Organism | MIC (µg/mL) | Reference |

| 18b | Trichophyton rubrum | 0.5 - 7.8 | [3][4] |

| Trichophyton mentagrophytes | 0.5 - 7.8 | [3][4] | |

| Candida albicans | 7.8 | [3][4] | |

| Cryptococcus neoformans | 7.8 | [3][4] | |

| 18c | Trichophyton rubrum | 0.5 - 7.8 | [3][4] |

| Trichophyton mentagrophytes | 0.5 - 7.8 | [3][4] | |

| 20c | Trichophyton rubrum | 0.5 - 7.8 | [3][4] |

| Trichophyton mentagrophytes | 0.5 - 7.8 | [3][4] |

Experimental Protocol: Synthesis of Naftifine Analogues via Mannich-type Reaction

This protocol describes a two-step synthesis of naftifine analogues, involving the formation of a γ-aminoalcohol intermediate followed by dehydration.

Step 1: Synthesis of γ-aminoalcohols (15)

-

In a round-bottom flask, dissolve the appropriate secondary amine (1.0 mmol) and propiophenone salt (1.0 mmol) in a mixture of 1,4-dioxane and triethylamine (TEA).

-

Reflux the reaction mixture for the time specified in the relevant literature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired γ-aminoalcohol.

Step 2: Dehydration to Naftifine Analogues (16)

-

Dissolve the purified γ-aminoalcohol (1.0 mmol) in anhydrous acetonitrile.

-

Add aluminum chloride (AlCl₃) (1.05 mmol) portion-wise at 0 °C.

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to yield the final naftifine analogue.

Mechanism of Action of Naftifine

The antifungal drug naftifine targets the ergosterol biosynthesis pathway, which is essential for the formation of fungal cell membranes.

Caption: Mechanism of action of the antifungal drug naftifine.

Synthesis of Heterocyclic Compounds

This compound is a valuable precursor for the synthesis of various heterocyclic compounds through multicomponent reactions. These reactions offer an efficient and atom-economical approach to constructing complex molecular architectures in a single step.

Experimental Protocol: Three-Component Synthesis of 4-(Acetylaminoarylmethyl)-3-hydroxy-2-naphthoic Acids

This protocol describes the one-pot synthesis of substituted naphthoic acids.[10]

-

To a solution of 3-hydroxy-2-naphthoic acid (1 mmol) and an aromatic aldehyde (1 mmol) in acetonitrile (5 mL), add chlorosulfonic acid (0.5 mmol) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for the time specified in the literature.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into cold water.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent to obtain the pure 4-(acetylaminoarylmethyl)-3-hydroxy-2-naphthoic acid derivative.

Yields of 4-(Acetylaminoarylmethyl)-3-hydroxy-2-naphthoic Acid Derivatives

| Aromatic Aldehyde | Yield (%) | Reference |

| Benzaldehyde | 92 | [10] |

| 4-Chlorobenzaldehyde | 95 | [10] |

| 4-Methylbenzaldehyde | 94 | [10] |

| 4-Methoxybenzaldehyde | 90 | [10] |

Synthesis of Fluorescent Probes and Dyes

The naphthalene scaffold of this compound makes it an attractive starting material for the synthesis of fluorescent dyes and probes.[11][12] These molecules have applications in various fields, including bioimaging and materials science.

Experimental Workflow: Synthesis of Novel Dyes

The synthesis of novel azo dyes can be achieved through the diazotization of a primary aromatic amine followed by coupling with this compound.

Caption: General workflow for the synthesis of azo dyes.

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its utility is demonstrated in the synthesis of medicinally relevant compounds like naftifine analogues, the construction of complex heterocyclic systems through multicomponent reactions, and the development of functional materials such as fluorescent dyes. The protocols and data presented herein provide a valuable resource for researchers in academia and industry, facilitating the exploration of new synthetic methodologies and the development of novel chemical entities.

References

- 1. This compound | 883-99-8 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design of Two Alternative Routes for the Synthesis of Naftifine and Analogues as Potential Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Naftifine - Wikipedia [en.wikipedia.org]

- 6. Naftifine. A review of its antimicrobial activity and therapeutic use in superficial dermatomycoses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Naftifine: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Naftifine Hydrochloride? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Photophysical Characterization of Fluorescent Naphtho[2,3-d]thiazole-4,9-Diones and Their Antimicrobial Activity against Staphylococcus Strains - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Methyl 3-Hydroxy-2-naphthoate in Dye and Pigment Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxy-2-naphthoate is a key aromatic intermediate used in the synthesis of a variety of colorants, particularly azo dyes and pigments. Its chemical structure, featuring a hydroxyl group on a naphthalene ring system, makes it an excellent coupling component in azo coupling reactions. The resulting dyes and pigments often exhibit vibrant colors, good lightfastness, and thermal stability, making them suitable for a wide range of applications in textiles, inks, plastics, and coatings. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of azo dyes.

The general principle of synthesis involves a two-step process:

-

Diazotization: A primary aromatic amine is converted into a diazonium salt by treatment with a nitrous acid source, typically sodium nitrite in an acidic medium, at low temperatures (0-5 °C).

-

Azo Coupling: The resulting diazonium salt, an electrophile, is then reacted with this compound (the coupling component). The electron-rich naphthalene ring of the coupling component is attacked by the diazonium ion, leading to the formation of an azo compound, which is characterized by the -N=N- functional group connecting two aromatic rings.

General Reaction Pathway

The overall synthesis of an azo dye using this compound can be visualized as follows:

Caption: General two-step synthesis of azo dyes.

Experimental Protocols

The following protocols provide a general methodology for the synthesis of azo dyes using this compound as the coupling component. Researchers should note that specific reaction conditions may require optimization based on the chosen aromatic amine.

Protocol 1: Diazotization of a Primary Aromatic Amine (e.g., Aniline)

This protocol describes the formation of the diazonium salt, which is a temperature-sensitive intermediate and should be used immediately in the subsequent coupling reaction.

Materials:

-

Aniline (or other primary aromatic amine)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

Procedure:

-

In a 100 mL beaker, dissolve 10 mmol of the chosen aromatic amine in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water. Gentle warming may be required to facilitate dissolution, after which the solution should be cooled.

-

Cool the beaker in an ice-salt bath to maintain a temperature of 0-5 °C with continuous stirring.

-

In a separate beaker, prepare a solution of 11 mmol of sodium nitrite in 10 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cooled amine solution over a period of 15-20 minutes. It is crucial to maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization reaction is complete. The resulting clear solution is the diazonium salt, which should be used promptly.

Protocol 2: Azo Coupling with this compound

This protocol details the reaction between the prepared diazonium salt and this compound to form the final azo dye.

Materials:

-

Diazonium salt solution (from Protocol 1)

-

This compound

-

Sodium Hydroxide (NaOH)

-

Distilled Water

-

Ice

Procedure:

-

In a 250 mL beaker, dissolve 10 mmol of this compound in 50 mL of a 10% aqueous sodium hydroxide solution.

-

Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of this compound with continuous and efficient stirring. A colored precipitate of the azo dye should form immediately.[1]

-

Continue stirring the reaction mixture in the ice bath for 60 minutes to ensure the completion of the coupling reaction.

-

After the hour, allow the mixture to warm to room temperature and continue stirring for another hour.

-

Isolate the solid azo dye by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with a copious amount of cold water until the filtrate is neutral to remove any unreacted salts.

-

Dry the crude product in a desiccator or a vacuum oven at a low temperature.

-

For further purification, the crude dye can be recrystallized from a suitable solvent such as ethanol or an ethanol-water mixture.

Experimental Workflow Visualization

Caption: Detailed experimental workflow for azo dye synthesis.

Data Presentation

The properties of the synthesized azo dyes, such as color and spectral characteristics, are highly dependent on the structure of the aromatic amine used as the diazo component. The following table provides hypothetical but representative data for a series of novel azo dyes synthesized from Methyl 4-amino-2-isopropoxybenzoate and various coupling components.

| Diazo Component (Aromatic Amine) | Coupling Component | Expected Color | Representative λmax (nm) |

| Aniline | This compound | Orange-Red | 480-490 |

| p-Toluidine | This compound | Red | 490-500 |

| p-Anisidine | This compound | Deep Red | 500-515 |

| p-Nitroaniline | This compound | Red-Violet | 520-540 |

| 2,4-Dichloroaniline | This compound | Maroon | 530-550 |

Note: The λmax values are representative and can vary based on the solvent used for measurement and the specific substitution pattern on the aromatic amine.

Characterization of Synthesized Dyes

The synthesized azo dyes should be characterized to confirm their structure and purity. The following techniques are recommended:

-

Thin-Layer Chromatography (TLC): To check the purity of the synthesized dye and monitor the progress of the reaction.

-

Melting Point: To assess the purity of the final product.

-

UV-Visible Spectroscopy: To determine the maximum wavelength of absorption (λmax) and the molar absorptivity, which are characteristic of the dye's color.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N=N stretch of the azo group, the O-H stretch of the hydroxyl group, and the C=O stretch of the ester group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the synthesized dye.

-

Mass Spectrometry (MS): To confirm the molecular weight of the final product.

By following these protocols and characterization techniques, researchers can effectively synthesize and analyze a variety of novel azo dyes and pigments derived from this compound for various applications in research and development.

References

Application of Methyl 3-hydroxy-2-naphthoate in the Synthesis of Bioactive Naphthofuran Derivatives

Introduction:

Methyl 3-hydroxy-2-naphthoate is a versatile chemical intermediate derived from 3-hydroxy-2-naphthoic acid. Its unique structure, featuring a naphthalene core with hydroxyl and methyl ester functionalities, makes it a valuable precursor in the synthesis of a variety of more complex organic molecules. In the pharmaceutical industry, there is a continuous search for novel scaffolds that can serve as the basis for new therapeutic agents. One such class of compounds with significant biological activity is the naphthofurans. This application note details the use of this compound in the synthesis of bioactive naphthofuran derivatives, which have shown promise as antimicrobial and anticancer agents.

Synthesis of Naphtho[2,1-b]furan Derivatives

Naphtho[2,1-b]furans are a class of heterocyclic compounds that have garnered considerable interest due to their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities. This compound serves as a key starting material for the synthesis of various substituted naphtho[2,1-b]furan derivatives.

A common synthetic strategy involves the O-alkylation of the hydroxyl group of this compound, followed by cyclization to form the furan ring. This approach allows for the introduction of a wide range of substituents, enabling the fine-tuning of the biological activity of the final compounds.

Experimental Protocol: Synthesis of Ethyl 1-aminonaphtho[2,1-b]furan-2-carboxylate

This protocol describes a representative synthesis of a naphtho[2,1-b]furan derivative starting from this compound.

Materials:

-

This compound

-

Ethyl bromoacetate

-

Potassium carbonate (anhydrous)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

-

Ammonium acetate

-

Glacial acetic acid

Procedure:

-

O-Alkylation: To a solution of this compound (1.0 eq) in dry DMF, add anhydrous potassium carbonate (1.5 eq) and ethyl bromoacetate (1.2 eq). Stir the mixture at 80 °C for 12 hours. After completion of the reaction (monitored by TLC), pour the reaction mixture into ice-cold water. The precipitated solid is filtered, washed with water, and dried to yield the O-alkylated intermediate.

-

Reductive Cyclization: The O-alkylated intermediate (1.0 eq) is dissolved in a mixture of ethanol and glacial acetic acid. Ammonium acetate (5.0 eq) is added, and the mixture is refluxed for 6 hours. The reaction mixture is then cooled to room temperature, and the precipitated product is filtered, washed with cold ethanol, and dried under vacuum to afford ethyl 1-aminonaphtho[2,1-b]furan-2-carboxylate.

Quantitative Data Summary:

| Step | Product | Starting Material | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | O-alkylated intermediate | This compound | Ethyl bromoacetate, K₂CO₃ | DMF | 80 | 12 | 85-90 | >95 (by HPLC) |

| 2 | Ethyl 1-aminonaphtho[2,1-b]furan-2-carboxylate | O-alkylated intermediate | Ammonium acetate | Ethanol/Acetic acid | Reflux | 6 | 75-80 | >98 (by HPLC) |

Biological Activity of Naphtho[2,1-b]furan Derivatives

The synthesized naphtho[2,1-b]furan derivatives have been evaluated for their biological activities. Notably, certain derivatives have demonstrated significant antibacterial and antifungal properties. The mechanism of action for the antimicrobial activity is believed to involve the inhibition of essential microbial enzymes or disruption of the cell membrane integrity.

Some naphthofuran derivatives have also exhibited cytotoxic effects against various cancer cell lines. The proposed mechanism for their anticancer activity involves the induction of apoptosis through the modulation of key signaling pathways.

Signaling Pathway Diagram: Proposed Anticancer Mechanism of a Naphtho[2,1-b]furan Derivative

The following diagram illustrates a plausible signaling pathway through which a synthesized naphtho[2,1-b]furan derivative may exert its anticancer effects by inducing apoptosis.

Caption: Proposed apoptotic pathway induced by a naphthofuran derivative.

Experimental Workflow for Synthesis and Biological Evaluation

The overall workflow from the starting material to the final biological assessment is depicted in the following diagram.

Caption: Workflow for synthesis and evaluation of naphthofuran derivatives.

This compound is a valuable and readily available starting material for the synthesis of a diverse library of bioactive naphtho[2,1-b]furan derivatives. The straightforward synthetic protocols, coupled with the significant biological activities of the resulting compounds, highlight the potential of this chemical intermediate in the development of new pharmaceutical agents. Further investigation into the structure-activity relationships of these naphthofuran derivatives is warranted to optimize their therapeutic potential.

Application Notes and Protocols: Reaction of Methyl 3-hydroxy-2-naphthoate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of Methyl 3-hydroxy-2-naphthoate with primary amines is a crucial transformation in organic synthesis, leading to the formation of N-substituted 3-hydroxy-2-naphthamides. This class of compounds is of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as intermediates in the synthesis of azo pigments. The naphthamide scaffold is a recognized pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anticancer properties.[1][2]

These application notes provide a comprehensive overview of the synthesis of N-substituted 3-hydroxy-2-naphthamides from this compound, including a generalized experimental protocol, potential biological applications, and relevant data.

Reaction Overview

The reaction is a nucleophilic acyl substitution where the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction typically requires elevated temperatures and can be performed with or without a catalyst. The general scheme for this reaction is depicted below:

Caption: General reaction scheme for the synthesis of N-substituted 3-hydroxy-2-naphthamides.

Experimental Protocols

While direct aminolysis of this compound is feasible, the reaction of the corresponding carboxylic acid (3-hydroxy-2-naphthoic acid) is more commonly reported, often involving an activating agent. However, a generalized protocol for the direct reaction with the methyl ester can be proposed based on standard amidation procedures.

Generalized Protocol for the Synthesis of N-Aryl-3-hydroxy-2-naphthamides:

This protocol describes a general procedure for the direct aminolysis of this compound. Optimal conditions (temperature, reaction time, and catalyst) may vary depending on the specific primary amine used.

Materials:

-

This compound

-

Substituted primary amine (e.g., aniline, benzylamine)

-

High-boiling point solvent (e.g., xylene, N-methyl-2-pyrrolidone (NMP), or solvent-free)

-

Optional: Catalyst (e.g., sodium methoxide, potassium tert-butoxide)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).

-

Addition of Amine: Add the primary amine (1.0 - 1.2 eq.).

-

Solvent and Catalyst: If a solvent is used, add a sufficient amount to dissolve or suspend the reactants. If a catalyst is employed, it should be added at this stage under an inert atmosphere.

-

Reaction: Heat the reaction mixture to a temperature between 120-180 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Note: For solvent-free conditions, a mixture of the ester and amine is heated directly. Microwave-assisted synthesis can also be a viable option to accelerate the reaction.[3]

Data Presentation

The following table summarizes representative data for N-substituted 3-hydroxy-2-naphthamides. Please note that the exact spectral data will vary depending on the substituent 'R'.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Representative 1H NMR Data (δ, ppm, in DMSO-d6) | Representative 13C NMR Data (δ, ppm, in DMSO-d6) |

| 3-Hydroxy-N-phenyl-2-naphthamide | C₁₇H₁₃NO₂ | 263.29 | 10.3 (s, 1H, OH), 9.8 (s, 1H, NH), 7.1-8.5 (m, 11H, Ar-H) | 165.8 (C=O), 151.7, 138.9, 135.5, 129.2, 128.8, 128.4, 127.9, 126.5, 124.1, 123.6, 120.9, 115.3 |

| 3-Hydroxy-N-benzyl-2-naphthamide | C₁₈H₁₅NO₂ | 277.32 | 10.2 (s, 1H, OH), 9.1 (t, 1H, NH), 7.2-8.4 (m, 11H, Ar-H), 4.6 (d, 2H, CH₂) | 167.0 (C=O), 151.9, 139.7, 135.4, 128.9, 128.7, 128.3, 127.8, 127.4, 126.3, 123.5, 115.6, 43.1 (CH₂) |

| 3-Hydroxy-N,N-dimethyl-2-naphthamide | C₁₃H₁₃NO₂ | 215.25 | 9.5 (br s, 1H, OH), 7.2-8.1 (m, 6H, Ar-H), 3.1 (s, 6H, 2xCH₃) | 169.5 (C=O), 150.1, 135.2, 129.0, 128.5, 127.8, 126.1, 123.2, 116.0, 38.5 (2xCH₃) |

Note: The spectral data presented are estimations based on known compounds and may not represent the exact values for products synthesized via the direct aminolysis of this compound.

Applications in Drug Development